molecular formula C14H14N4O5 B11523105 Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester

Cat. No.: B11523105
M. Wt: 318.28 g/mol
InChI Key: UHEOGSXNYWAOJC-LUAWRHEFSA-N
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Description

ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an acetohydrazido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE typically involves the reaction of ethyl cyanoacetate with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different cyano-substituted compounds from nucleophilic substitution.

Scientific Research Applications

ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE is unique due to the presence of both a cyano group and an acetohydrazido group, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-[2-[2-(4-nitrophenyl)acetyl]hydrazinyl]prop-2-enoate

InChI

InChI=1S/C14H14N4O5/c1-2-23-14(20)11(8-15)9-16-17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9,16H,2,7H2,1H3,(H,17,19)/b11-9-

InChI Key

UHEOGSXNYWAOJC-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=CNNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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